Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1955514-47-2
VCID: VC2889560
InChI: InChI=1S/C11H13ClN2O2/c1-2-16-11(15)7-3-4-9-8(5-7)6-10(12)14-13-9/h6-7H,2-5H2,1H3
SMILES: CCOC(=O)C1CCC2=NN=C(C=C2C1)Cl
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.68 g/mol

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate

CAS No.: 1955514-47-2

Cat. No.: VC2889560

Molecular Formula: C11H13ClN2O2

Molecular Weight: 240.68 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate - 1955514-47-2

Specification

CAS No. 1955514-47-2
Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
IUPAC Name ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate
Standard InChI InChI=1S/C11H13ClN2O2/c1-2-16-11(15)7-3-4-9-8(5-7)6-10(12)14-13-9/h6-7H,2-5H2,1H3
Standard InChI Key DTUWOUNSLGZNGY-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCC2=NN=C(C=C2C1)Cl
Canonical SMILES CCOC(=O)C1CCC2=NN=C(C=C2C1)Cl

Introduction

Chemical Structure and Identification

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate is a cinnoline derivative with a molecular formula of C11H13ClN2O2 and a molecular weight of 240.68-240.69 g/mol . This heterocyclic compound contains a chloro-substituted tetrahydrocinnoline core with an ethyl carboxylate functional group at the 6-position.

Identification Parameters

The compound is primarily identified through the following parameters:

ParameterValue
CAS Number1955514-47-2
Molecular FormulaC11H13ClN2O2
Molecular Weight240.68-240.69 g/mol
IUPAC NameEthyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate
Standard InChIInChI=1S/C11H13ClN2O2/c1-2-16-11(15)7-3-4-9-8(5-7)6-10(12)14-13-9/h6-7H,2-5H2,1H3
Standard InChIKeyDTUWOUNSLGZNGY-UHFFFAOYSA-N
SMILESCCOC(=O)C1CCC2=NN=C(C=C2C1)Cl
PubChem Compound ID91811782

Physical and Chemical Properties

Structural Characteristics

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate features a partially saturated cinnoline ring system with a chlorine substituent at the 3-position and an ethyl carboxylate group at the 6-position. The tetrahydro prefix indicates that four hydrogen atoms have been added to the cinnoline ring system, reducing some of the double bonds in the parent structure.

Computational Chemistry Data

The following computational parameters provide insight into the compound's physicochemical properties and potential drug-like characteristics :

PropertyValue
Topological Polar Surface Area (TPSA)52.08
LogP1.798
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0
Rotatable Bonds2

These properties suggest the compound has moderate lipophilicity and a relatively small polar surface area, potentially allowing for membrane permeability, which is an important consideration for drug development .

Synthesis and Preparation

Related Synthetic Methods

Related research on pyridazine compounds, which share structural similarities with cinnolines, suggests potential synthetic pathways involving 4-chloro-1,2-diaza-1,3-butadienes and active methylene compounds . These approaches might be adapted for cinnoline synthesis, particularly for creating the diazene functionality characteristic of these heterocycles.

SupplierCatalog/Reference NumberPurityNotes
Vulcan ChemicalVC2889560Not specifiedFor research use only
MolCoreMC2E5652NLT 97%ISO certified
CymitQuimica3D-FDD51447Min. 95%Listed as discontinued
ChemSceneCS-046816598%MDL No.: MFCD29045874
Classification ParameterDetails
GHS PictogramGHS06
Signal WordDanger
UN Number2811
Hazard Class6.1
Packing GroupIII
Hazard StatementsH301-H311-H331 (Toxic if swallowed, in contact with skin, or if inhaled)
Precautionary StatementsP261-P264-P270-P271-P280-P302+P352-P304+P340-P330-P361-P403+P233-P405-P501

Research Limitations and Future Directions

The available literature on Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate remains somewhat limited, suggesting several potential areas for future research:

  • Detailed synthesis protocols specifically optimized for this compound

  • Comprehensive biological activity screening

  • Structure-activity relationship studies comparing this compound with related cinnoline derivatives

  • Exploration of potential applications beyond its current use as a synthetic intermediate

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